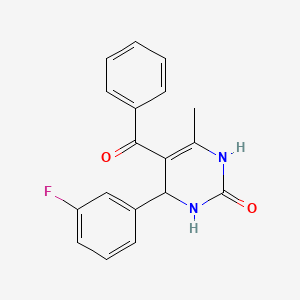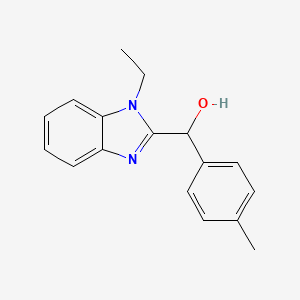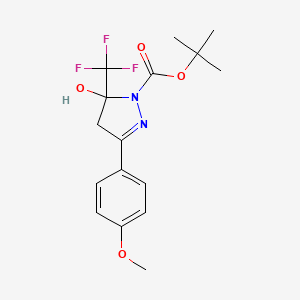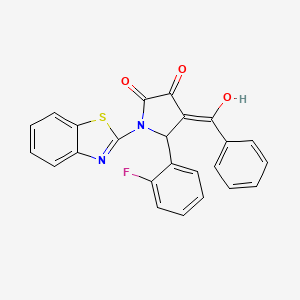
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Descripción general
Descripción
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This compound has been found to have potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves the inhibition of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, which is a flavin adenine dinucleotide (FAD)-dependent enzyme. 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the de novo synthesis of pyrimidines. Inhibition of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone by 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone leads to a depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have potent anti-proliferative effects on cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the de novo pyrimidine synthesis pathway. In addition, this compound has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its potent inhibitory activity against 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents for its preparation and use in experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research. One area of interest is its potential use in combination therapy with other anti-cancer drugs to enhance their efficacy. Another potential direction is the development of more potent and selective 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibitors based on the structure of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. Finally, this compound may have potential applications in the treatment of autoimmune diseases, where its anti-inflammatory and immunomodulatory effects could be beneficial.
Aplicaciones Científicas De Investigación
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in cancer research. 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. Inhibition of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone by 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-15(17(22)12-6-3-2-4-7-12)16(21-18(23)20-11)13-8-5-9-14(19)10-13/h2-10,16H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUJIYXMHRJQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908294.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908306.png)
![6-[2-(1,3-benzodioxol-5-yl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908318.png)

![6-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908341.png)

![6-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908356.png)


![N-isopropyl-1-methyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3908366.png)
![1-benzoyl-4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperazine](/img/structure/B3908370.png)
![6-[3-cinnamoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908373.png)
![2-[1-(3-chlorobenzyl)pyrrolidin-2-yl]pyridine](/img/structure/B3908381.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908383.png)